2'-Chloro-5-methoxy-[1,1'-biphenyl]-3-amine
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Overview
Description
2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chloro group at the 2’ position, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:
Diazotization and Coupling Reaction:
Industrial Production Methods: Industrial production methods for biphenyl compounds often involve catalytic coupling reactions such as the Suzuki reaction, which uses palladium catalysts to couple aryl halides with boronic acids . These methods are scalable and provide high yields under relatively mild conditions.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution:
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce phenolic compounds, while reduction reactions yield amines .
Scientific Research Applications
2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry:
Materials Science:
Biological Research:
Mechanism of Action
The mechanism of action of 2’-Chloro-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
2-Chloro-5-methoxypyridine:
2-Chloro-5-methoxy-1,3-dimethylbenzene:
Uniqueness:
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-11-7-9(6-10(15)8-11)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYAEAFZRQDKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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